BenchChemオンラインストアへようこそ!

PF-4800567

Kinase inhibitor Isoform selectivity Biochemical assay

Choose PF-4800567 for unambiguous CK1ε phenotyping. Unlike pan-inhibitors (PF-670462, IC261), it minimizes circadian clock disturbance (IC50 CK1ε 32 nM vs CK1δ 711 nM). Use as a Wnt/β-catenin pathway negative control. Available from multiple vendors. Confirm purity by HPLC (≥98%–99.76%).

Molecular Formula C17H18ClN5O2
Molecular Weight 359.8 g/mol
CAS No. 1188296-52-7
Cat. No. B610042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-4800567
CAS1188296-52-7
SynonymsPF-4800567;  PF 4800567;  PF4800567.
Molecular FormulaC17H18ClN5O2
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESC1COCCC1N2C3=NC=NC(=C3C(=N2)COC4=CC(=CC=C4)Cl)N
InChIInChI=1S/C17H18ClN5O2/c18-11-2-1-3-13(8-11)25-9-14-15-16(19)20-10-21-17(15)23(22-14)12-4-6-24-7-5-12/h1-3,8,10,12H,4-7,9H2,(H2,19,20,21)
InChIKeyAUMDBEHGJRZSOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-4800567: A Selective Casein Kinase 1 Epsilon (CK1ε) Inhibitor for Isoform-Specific Pathway Dissection [CAS 1188296-52-7]


PF-4800567 is a synthetic small-molecule inhibitor developed by Pfizer that selectively targets casein kinase 1 epsilon (CK1ε) with an IC50 of 32 nM in cell-free kinase assays [1]. It exhibits approximately 22-fold selectivity over its closest homolog, casein kinase 1 delta (CK1δ; IC50 = 711 nM), a feature that distinguishes it from most CK1 inhibitors due to the 98% sequence identity shared between the kinase domains of these two isoforms [2]. PF-4800567 acts via an ATP-competitive mechanism and has been primarily utilized as a chemical probe to dissect the distinct functional roles of CK1ε versus CK1δ in circadian biology and other signaling pathways [3].

Why PF-4800567 Cannot Be Replaced by Generic Pan-CK1δ/ε Inhibitors in Mechanistic Studies


Generic substitution with pan-CK1δ/ε inhibitors such as PF-670462 or non-selective CK1 inhibitors such as IC261 fails to yield equivalent experimental outcomes because these comparators produce fundamentally different biological effects [1]. The kinase domains of CK1ε and CK1δ share 98% amino acid identity, resulting in most CK1 inhibitors exhibiting dual inhibitory activity against both isoforms; PF-4800567 is a notable exception with 22-fold selectivity for CK1ε over CK1δ [2]. In functional assays, PF-4800567 produces only minimal effects on circadian clock period, whereas the pan-inhibitor PF-670462 robustly alters circadian timing under identical experimental conditions [1]. Additionally, PF-4800567 does not inhibit cancer cell proliferation, in contrast to the non-selective CK1 inhibitor IC261 [3]. Consequently, substituting PF-4800567 with a generic CK1 inhibitor will confound interpretation of isoform-specific contributions and lead to erroneous conclusions regarding CK1ε versus CK1δ biology.

Quantitative Comparative Evidence: PF-4800567 Differentiation from PF-670462, IC261, and Other CK1 Inhibitors


Biochemical Isoform Selectivity: 22-Fold CK1ε Preference Versus PF-670462

PF-4800567 exhibits 22-fold higher potency for CK1ε (IC50 = 32 nM) compared to CK1δ (IC50 = 711 nM) in cell-free kinase assays [1]. In contrast, the pan-CK1δ/ε inhibitor PF-670462 inhibits both isoforms with comparable potency (CK1ε IC50 = 90 nM; CK1δ IC50 = 13 nM) and a distinct selectivity profile favoring CK1δ . The exceptional CK1ε selectivity of PF-4800567 arises from its unique binding pose in the DFG-out conformation of CK1ε, a structural feature not shared by pan-inhibitors [1].

Kinase inhibitor Isoform selectivity Biochemical assay

Functional Selectivity: Minimal Circadian Clock Perturbation Versus PF-670462

In functional assays of circadian rhythm, PF-4800567 produces only minimal effects on the circadian clock at concentrations substantially exceeding its CK1ε IC50 [1]. In contrast, the pan-CK1δ/ε inhibitor PF-670462 causes significant phase delays and robustly alters circadian timing under identical experimental conditions in both Rat1 fibroblasts and mouse models [1][2]. This functional divergence demonstrates that CK1ε is not the predominant mediator of circadian timing relative to CK1δ [1].

Circadian rhythm Functional pharmacology In vivo

Cellular Autophosphorylation Assay: CK1ε-Specific Inhibition Without CK1δ Cross-Reactivity

In cellular autophosphorylation assays conducted in HEK293 cells, PF-4800567 at 1 μM potently inhibits CK1ε autophosphorylation but demonstrates no detectable inhibition of CK1δ autophosphorylation [1]. This cellular selectivity profile confirms that the biochemical isoform selectivity (22-fold) translates to functional target discrimination in intact cells, distinguishing PF-4800567 from pan-inhibitors that suppress both isoforms [1].

Cellular pharmacology Target engagement Kinase assay

Wnt/β-Catenin Signaling: Differential Effects Versus IC261 and PF-670462

PF-4800567 at 1 μM does not activate Wnt/β-catenin signaling or inhibit cancer cell growth, in contrast to both the non-selective CK1 inhibitor IC261 and the pan-CK1δ/ε inhibitor PF-670462 [1][2]. In glioblastoma studies, IC261 activated β-catenin and blocked glioblastoma cell growth, whereas PF-4800567 produced no such effects [2]. This differential pharmacology underscores that CK1ε-selective inhibition does not phenocopy broader CK1 inhibition.

Wnt signaling β-catenin Cancer biology

Broad Kinase Panel Selectivity and Off-Target Profile: EGFR Inhibition

In a panel of 50 additional kinases tested at 1 μM and 10 μM, PF-4800567 inhibited 69% of EGFR activity at 1 μM and 83% at 10 μM, with no other major off-targets reported [1]. This EGFR off-target activity is also observed with PF-670462 and is a class-wide characteristic of several CK1 inhibitors [2]. The off-target profile must be considered when interpreting cellular data at higher concentrations.

Kinase selectivity Off-target profiling Chemical probe

Cellular Potency Translation: 2.65 μM Cellular IC50 for CK1ε

PF-4800567 exhibits an approximately 83-fold drop in potency from biochemical to cellular assays: the cellular IC50 for CK1ε is 2.65 μM, compared to 32 nM in cell-free assays . For CK1δ, cellular IC50 is 20.38 μM versus 711 nM biochemically . This potency shift is a known limitation of PF-4800567 as a chemical probe and should inform experimental concentration selection [1]. Importantly, cellular selectivity between CK1ε and CK1δ is maintained at approximately 8-fold, versus 22-fold biochemically [1].

Cellular activity Potency translation Chemical probe

Recommended Research Applications for PF-4800567 Based on Quantitative Differentiation Evidence


Dissecting CK1ε-Specific Versus CK1δ-Specific Functions in Circadian Biology

PF-4800567 is optimally employed alongside PF-670462 in parallel experiments to distinguish CK1ε-specific from CK1δ-specific contributions to circadian pacemaking. The minimal circadian effect of PF-4800567 contrasts with the robust phase delay induced by PF-670462 . This paired approach enables unambiguous assignment of circadian regulatory functions to CK1δ rather than CK1ε, as demonstrated in the foundational studies by Walton et al. (2009) and Meng et al. (2010).

Negative Control for Wnt/β-Catenin Pathway Activation Studies

Given that PF-4800567 does not activate Wnt/β-catenin signaling or inhibit cancer cell proliferation at 1 μM, it serves as an appropriate negative control when evaluating the Wnt-dependent effects of pan-CK1 inhibitors such as IC261 or PF-670462 . This application is particularly relevant in cancer biology research where confounding Wnt activation by non-selective CK1 inhibitors would otherwise obscure interpretation.

Structural Biology and Structure-Based Drug Design Targeting CK1ε DFG-Out Conformation

Crystal structures of PF-4800567 bound to CK1ε (PDB: 4HNI) and CK1δ (PDB: 4HNF) reveal a distinctive DFG-out binding conformation that underpins its isoform selectivity . These structures provide a validated starting point for structure-based design of next-generation CK1ε-selective inhibitors and for computational screening efforts aimed at identifying novel CK1ε-targeting scaffolds.

Neuropharmacology Studies Requiring CK1ε Inhibition Without Circadian Confounding

PF-4800567 has been reported to improve the locomotor stimulant reaction to methamphetamine and fentanyl, and exhibits potential neuroprotective effects . For neuropharmacology studies where circadian rhythm perturbation would confound behavioral or molecular readouts, PF-4800567 offers a clear advantage over pan-CK1δ/ε inhibitors that robustly alter circadian timing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-4800567

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.